molecular formula C9H6Br2N2 B12806211 2-(Dibromomethyl)quinoxaline CAS No. 32601-90-4

2-(Dibromomethyl)quinoxaline

Cat. No.: B12806211
CAS No.: 32601-90-4
M. Wt: 301.96 g/mol
InChI Key: PXBIZFAXYSJINW-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)quinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a dibromomethyl group attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds under mild conditions and yields the desired dibromomethyl derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted quinoxalines
  • Quinoxaline-2-carboxylic acids
  • Quinoxaline-2-methyl derivatives

Mechanism of Action

Comparison with Similar Compounds

  • 2-Chloro-3-(dibromomethyl)quinoxaline
  • 2-(Bromomethyl)quinoxaline
  • 2-(Chloromethyl)quinoxaline

Comparison: 2-(Dibromomethyl)quinoxaline is unique due to its dibromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the presence of two bromine atoms enhances its electrophilicity, making it more reactive in substitution reactions .

Properties

CAS No.

32601-90-4

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

2-(dibromomethyl)quinoxaline

InChI

InChI=1S/C9H6Br2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H

InChI Key

PXBIZFAXYSJINW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(Br)Br

Origin of Product

United States

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